4-(2-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride
Overview
Description
4-(2-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride is a useful research compound. Its molecular formula is C13H15Cl2N3 and its molecular weight is 284.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Magnetic Properties
Studies on hydrochloride crystals based on imidazole derivatives have explored their structural and magnetic properties. One study investigated hydrochloride crystals obtained from a solution of 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical acidified with hydrochloric acid. The relationship between magnetic properties and crystal-stacking structures was examined, revealing interesting magnetic behaviors influenced by diamagnetic dimers and supramolecular interactions (Yong, Zhang, & She, 2013).
Corrosion Inhibition
Imidazole derivatives have been evaluated for their performance as corrosion inhibitors. For example, imidazo[4,5-b] pyridine derivatives showed high inhibition performance against mild steel corrosion in hydrochloric acid, as assessed through various methods including electrochemical and computational approaches (Saady et al., 2021).
Antimicrobial Applications
The synthesis and biological screening of various imidazole derivatives have been conducted to assess their potential as antimicrobial agents. One study synthesized 2-(4'-chlorophenyl)-6-methyl-(3-N, N’-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine and tested its activity against different bacteria and fungi, showing moderate activity in certain concentrations (Bhuva et al., 2015).
Crystal Structure Analysis
Research on the crystal structure of imidazole derivatives, such as 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one, provides insights into their molecular arrangement and potential applications in various fields. These studies often involve detailed analysis of intermolecular interactions and hydrogen bonding patterns (Sharma et al., 2019).
Phosphodiesterase Inhibition
Imidazole derivatives have also been explored for their phosphodiesterase (PDE) inhibition properties. A study synthesized a novel series of imidazole derivatives and evaluated them for PDE inhibition, along with antimicrobial activities (Bukhari et al., 2013).
Quantum Chemical and Surface Analysis
Imidazole derivatives' effectiveness in applications like corrosion inhibition has been supported by quantum chemical and surface analysis. These studies often combine experimental methods with computational simulations to understand the molecular interactions and efficiencies of these compounds (Salim et al., 2021).
Properties
IUPAC Name |
5-(2-chlorophenyl)-2-pyrrolidin-2-yl-1H-imidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3.ClH/c14-10-5-2-1-4-9(10)12-8-16-13(17-12)11-6-3-7-15-11;/h1-2,4-5,8,11,15H,3,6-7H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVGFVRNOWDDGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC=CC=C3Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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